
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride is a deuterated derivative of ethyl pyridinium acetate. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the pyridinium ring, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride typically involves the deuteration of pyridine followed by quaternization and esterification reactions. The general steps are as follows:
Deuteration of Pyridine: Pyridine is treated with deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium.
Quaternization: The deuterated pyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) to form the quaternary ammonium salt.
Formation of Chloride Salt: The quaternary ammonium salt is treated with hydrochloric acid (HCl) to form the chloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion can be replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products like alcohols or nitriles.
Applications De Recherche Scientifique
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of deuterated drugs with improved metabolic stability.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts, where deuterium incorporation can enhance performance and durability.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl pyridinium acetate: The non-deuterated analog of the compound.
Methyl pyridinium acetate: A similar compound with a methyl group instead of an ethyl group.
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)propionate: A similar deuterated compound with a propionate ester instead of an acetate ester.
Uniqueness
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs. This can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
206.68 g/mol |
Nom IUPAC |
ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C9H12NO2.ClH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1/i3D,4D,5D,6D,7D; |
Clé InChI |
BKXBKDMTXGKPHE-BQAHAFBHSA-M |
SMILES isomérique |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)OCC)[2H])[2H].[Cl-] |
SMILES canonique |
CCOC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


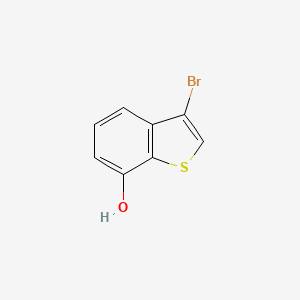
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
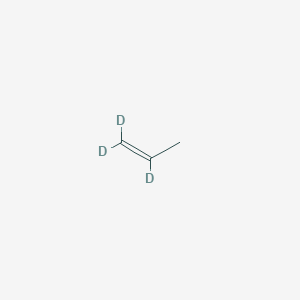
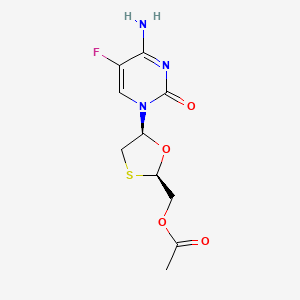
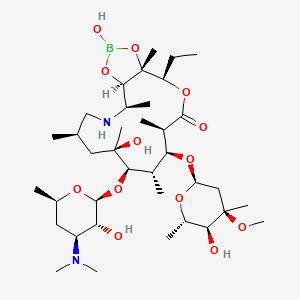
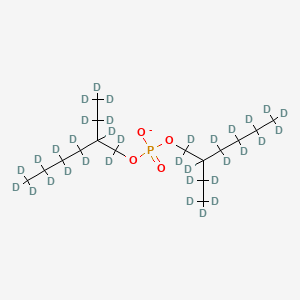
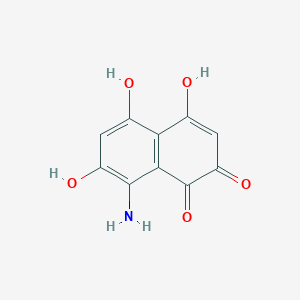
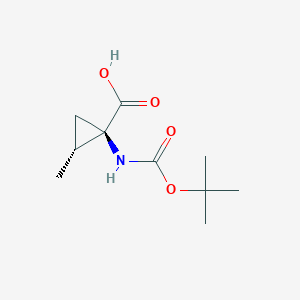
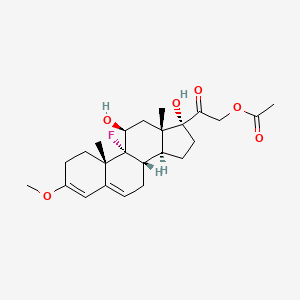


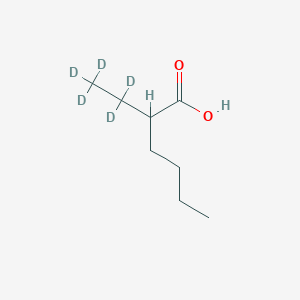
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
